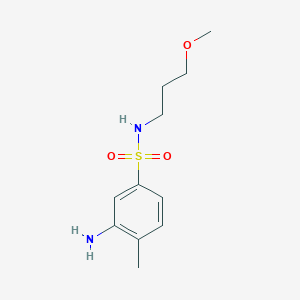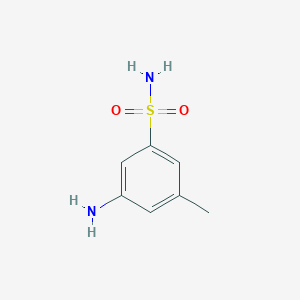
3-Amino-5-methylbenzenesulfonamide
Overview
Description
3-Amino-5-methylbenzenesulfonamide, also known as m-Aminobenzenesulfonamide, is a compound with the molecular formula C6H8N2O2S . It has a molecular weight of 172.205 . The IUPAC Standard InChI is InChI=1S/C6H8N2O2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10) .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature . For instance, new pyridines with sulfonamide moiety were synthesized via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid . All target molecules were achieved in short reaction times and high yields .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The compound has a molecular formula of CHNOS, an average mass of 186.232 Da, and a monoisotopic mass of 186.046295 Da .Chemical Reactions Analysis
The chemical reactions involving compounds similar to this compound have been studied . For example, new benzenesulfonamide derivatives were synthesized and their carbonic anhydrase IX inhibitory effect was investigated . Also, new pyridines with sulfonamide moiety were synthesized via a cooperative vinylogous anomeric-based oxidation mechanism .Scientific Research Applications
Anti-HIV Activity
One of the prominent applications of derivatives of 3-Amino-5-methylbenzenesulfonamide includes the synthesis of compounds with potential anti-HIV properties. For instance, Brzozowski and Sa̧czewski (2007) synthesized N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives showing promising anti-HIV-1 activity. These compounds were evaluated for their efficacy in inhibiting HIV-1, demonstrating the potential of sulfonamide derivatives in developing novel anti-HIV medications (Brzozowski & Sa̧czewski, 2007).
Antibacterial and Anti-inflammatory Applications
Abbasi et al. (2017) focused on synthesizing new sulfonamides with a 1,4-benzodioxin ring, aiming to explore their antibacterial potential and anti-inflammatory properties. The synthesized compounds showed significant inhibitory activity against various bacterial strains and displayed decent inhibition against the lipoxygenase enzyme, suggesting their utility in treating inflammatory diseases (Abbasi et al., 2017).
Anticancer Properties
Zhang, Shi-jie, Hu, and Wei-Xiao (2010) synthesized and evaluated the anticancer properties of (Z)-N-(4-Bromo-5-ethoxy-3,5-dimethyl-furan-2(5H)-ylidene)-4-methylbenzenesulfonamide. This compound demonstrated unexpected synthesis results and showed promising anticancer activity, highlighting the potential of sulfonamide derivatives in oncology research (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
Mechanism of Action
Target of Action
3-Amino-5-methylbenzenesulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase and carbonic anhydrase enzymes . These enzymes play crucial roles in bacterial metabolism and human physiology, respectively. Dihydropteroate synthetase is involved in the synthesis of folic acid, a vital component for bacterial DNA replication. Carbonic anhydrase, on the other hand, is essential for maintaining pH and fluid balance in the body.
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . They are structural analogues of p-aminobenzoic acid (PABA), a substrate for the enzyme. By binding to the enzyme’s active site, they prevent PABA from accessing it, thereby inhibiting the synthesis of folic acid . This results in the cessation of bacterial growth and replication.
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . Folic acid is a precursor for the synthesis of nucleotides, the building blocks of DNA. By blocking its production, sulfonamides prevent bacteria from replicating their DNA, thereby inhibiting their growth and proliferation .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and replication . By blocking the synthesis of folic acid, an essential component for bacterial DNA replication, the compound effectively halts the proliferation of bacteria. This makes it a valuable tool in the treatment of bacterial infections.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the environment, the presence of other drugs, and the resistance mechanisms of the bacteria. For instance, the compound’s antibacterial activity may be reduced in environments with high concentrations of PABA, as it competes with the drug for binding to dihydropteroate synthetase .
Safety and Hazards
3-Amino-5-methylbenzenesulfonamide can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
Research on compounds similar to 3-Amino-5-methylbenzenesulfonamide is ongoing . For example, the synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid has been reported . This suggests potential future directions for the development of new compounds and therapeutic agents .
Biochemical Analysis
Biochemical Properties
It is known that sulfonamides, the class of compounds to which it belongs, can interact with various enzymes and proteins . These interactions often involve the inhibition of enzymes, which can disrupt biochemical reactions within cells .
Cellular Effects
The specific cellular effects of 3-Amino-5-methylbenzenesulfonamide are currently unknown due to limited research. Sulfonamides, in general, have been shown to exhibit antibacterial properties by inhibiting the growth of bacteria such as E. coli, P. aeruginosa, and S. aureus .
Molecular Mechanism
Sulfonamides typically exert their effects by inhibiting the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . This inhibition disrupts the production of essential biomolecules, leading to the death of the bacteria .
Dosage Effects in Animal Models
It is known that the effects of drugs can vary with dosage, and high doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
Sulfonamides are known to be involved in various metabolic pathways, including those related to the metabolism of folic acid .
properties
IUPAC Name |
3-amino-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWUBBOVISAQNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




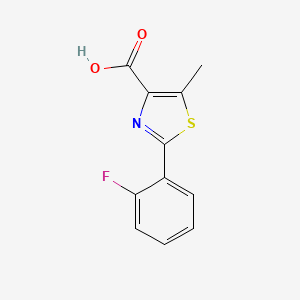
![6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3073263.png)

![[1-(3-Fluorophenyl)-3-pyrrolidinyl]methanamine](/img/structure/B3073289.png)
![2-{2-[1-(4-Methoxyphenyl)cyclobutyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3073292.png)
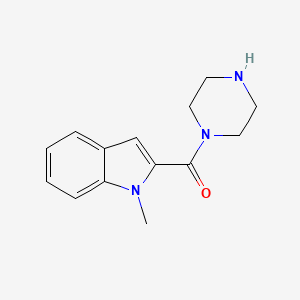
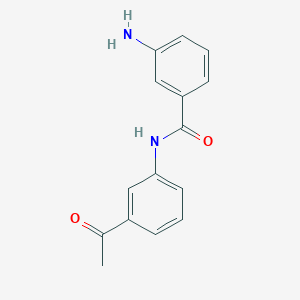
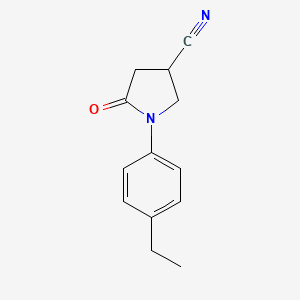

![[1-(4-Fluorophenyl)cyclobutyl]methanamine](/img/structure/B3073349.png)
![1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-one](/img/structure/B3073356.png)
